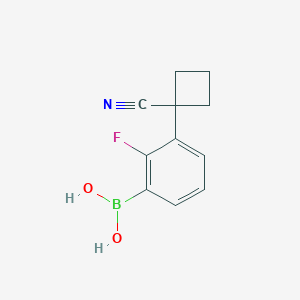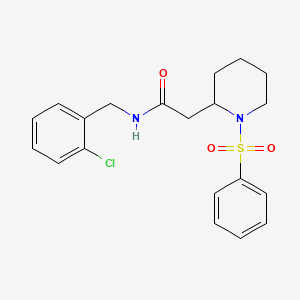
6,8-Dibromo-3-ethyl-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-3-ethyl-2-methylquinoline is a chemical compound with the molecular formula C12H11Br2N . It is used extensively in scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 11 hydrogen atoms, 2 bromine atoms, and 1 nitrogen atom . The average mass of the molecule is 329.030 Da, and the monoisotopic mass is 326.925812 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Synthesis of Ethyl 3-(Aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates
The chemical reduction and consecutive nucleophilic addition and cyclocondensation reactions involving quinoline derivatives yield complex heterocyclic compounds. These reactions, highlighted by Jalal A. Zahra and colleagues, demonstrate the utility of quinoline derivatives in synthesizing novel compounds with potential biological activities (Jalal A. Zahra et al., 2007; Jalal A. Zahra et al., 2007).
Antioxidant and Biological Studies
Antioxidant Profile of Ethoxyquin and Analogues
A study by Sangit Kumar and colleagues explores the antioxidant capacity of ethoxyquin and its analogues, including a 6-ethylthio-2,2,4-trimethyl-1,2-dihydroquinoline derivative. The research assesses these compounds' potential to inhibit lipid peroxidation, showcasing their importance in medicinal chemistry and food science (Sangit Kumar et al., 2007).
Photophysical and Electrochemical Properties
DFT Calculations and NLO Analysis of Novel Heteroannulated Chromones
A study on the synthesis and characterization of 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione (MBCND) by S. A. Halim and M. Ibrahim provides insights into the electronic structure, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties. This research underscores the significance of quinoline derivatives in developing materials with specific optical and electronic properties (S. A. Halim & M. Ibrahim, 2017).
Chemotherapy and Anticancer Research
Cytotoxic Isoquinolinequinones from Marine Streptomycete
The isolation and characterization of new isoquinolinequinones, including mansouramycin A-D, from marine-derived Streptomyces sp., showcase the potential of quinoline derivatives in developing new anticancer agents. This research by U. Hawas and colleagues highlights the cytotoxicity of these compounds against a range of tumor cell lines, emphasizing their relevance in chemotherapy research (U. Hawas et al., 2009).
Sensing and Detection Technologies
Development of Fluorescent Chemosensors
Research by Pravat Ghorai et al. on the synthesis of 8-aminoquinoline-based chemosensors for the selective detection of Zn2+ and Al3+ ions illustrates the utility of quinoline derivatives in creating sensitive and selective sensors for metal ions. These chemosensors' applications in biological studies and environmental monitoring signify their broad scientific relevance (Pravat Ghorai et al., 2020).
Wirkmechanismus
The mechanism of action of 6,8-Dibromo-3-ethyl-2-methylquinoline is not specified in the search results. This compound is used in scientific research, suggesting it may have various mechanisms of action depending on the specific application.
Eigenschaften
IUPAC Name |
6,8-dibromo-3-ethyl-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br2N/c1-3-8-4-9-5-10(13)6-11(14)12(9)15-7(8)2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQNBRTUTLBILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC(=CC(=C2N=C1C)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-phenylacetyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2696729.png)
![N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2696730.png)
![N-cycloheptyl-3-{[1,3-dimethyl-2,6-dioxo-9-(2-phenylethyl)-2,3,6,9-tetrahydro-1H-purin-8-yl]thio}propanamide](/img/structure/B2696733.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2696734.png)
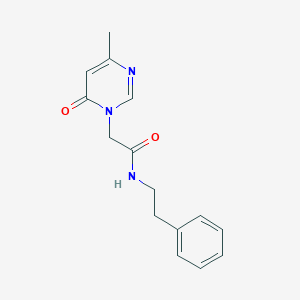

![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol](/img/structure/B2696739.png)
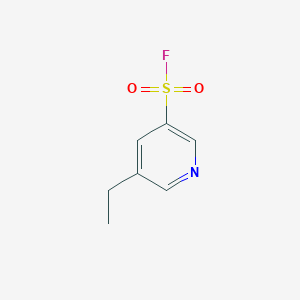
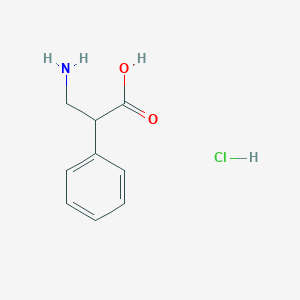
![5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B2696742.png)
![7-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2696743.png)

